molecular formula C10H11ClO5S B1517880 Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate CAS No. 1154149-63-9

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Cat. No.: B1517880
CAS No.: 1154149-63-9
M. Wt: 278.71 g/mol
InChI Key: UJQULDZMLZIZTA-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a chemical compound with the molecular formula C9H9ClO5S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methoxymethyl group attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(methoxymethyl)benzoic acid as the starting material.

  • Chlorosulfonylation Reaction: The benzoic acid derivative undergoes chlorosulfonylation, where chlorosulfonic acid (ClSO3H) is used to introduce the chlorosulfonyl group (-SO2Cl) onto the benzene ring.

  • Methylation Reaction: The resulting compound is then methylated using methanol (CH3OH) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the chlorosulfonyl group into a sulfonic acid group (-SO3H).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Sulfonic acids.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique chemical structure makes it valuable in the development of new drugs and materials.

Mechanism of Action

The compound exerts its effects through its reactive chlorosulfonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in drug synthesis, the compound may interact with enzymes or receptors to produce therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar structure but with a different position of the methoxy group.

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.

  • Methyl 3-(chlorosulfonyl)propanoate: A shorter carbon chain with a chlorosulfonyl group.

Uniqueness: Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactions and applications. Its ability to undergo various reactions makes it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-15-6-7-3-8(10(12)16-2)5-9(4-7)17(11,13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQULDZMLZIZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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